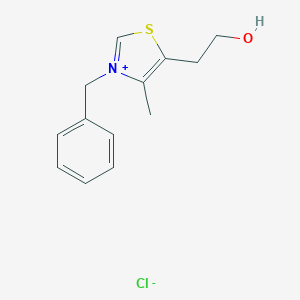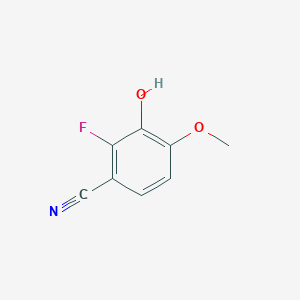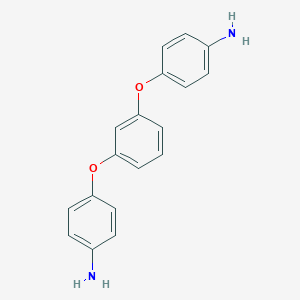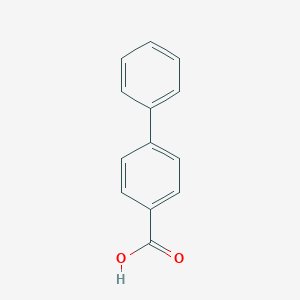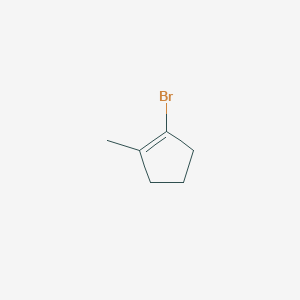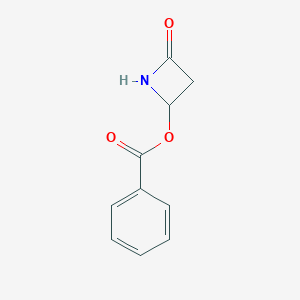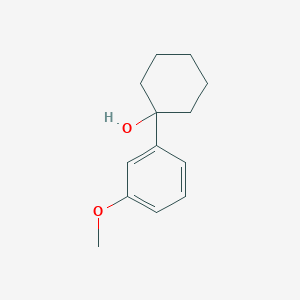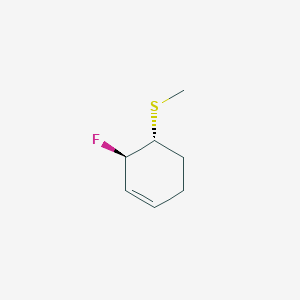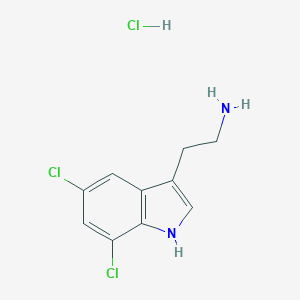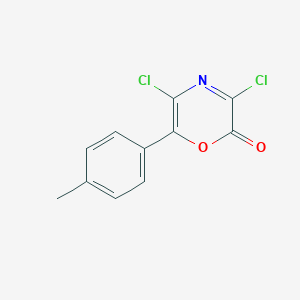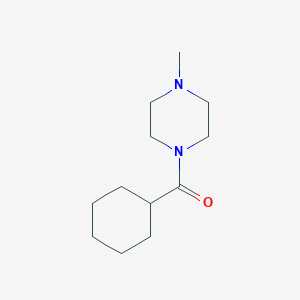
Pexantel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pexantel is a chemical compound with the molecular formula C12H22N2O. It is classified as an anti-parasitic agent and is used primarily in the treatment of parasitic infections. This compound is known for its effectiveness against a variety of parasitic worms, making it a valuable tool in both human and veterinary medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pexantel involves several steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of specific amines with aldehydes or ketones under controlled conditions to form the desired product. The reaction conditions typically include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. The process may also involve purification steps such as crystallization or chromatography to remove impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Pexantel undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield amine derivatives .
Wissenschaftliche Forschungsanwendungen
Pexantel has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying reaction mechanisms and kinetics.
Biology: Investigated for its effects on parasitic organisms and potential use in controlling parasitic infections.
Medicine: Explored for its therapeutic potential in treating parasitic diseases in humans and animals.
Industry: Utilized in the development of anti-parasitic formulations and products
Wirkmechanismus
Pexantel exerts its effects by targeting the neuromuscular system of parasitic worms. It acts as a depolarizing neuromuscular blocking agent, causing paralysis of the worms. This paralysis prevents the worms from maintaining their position in the host’s intestines, leading to their expulsion. The molecular targets of this compound include nicotinic acetylcholine receptors on the muscle cells of the parasites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrantel: Another anti-parasitic agent with a similar mechanism of action.
Oxantel: Used in combination with other anti-parasitic agents for broader spectrum activity
Uniqueness of Pexantel
This compound is unique in its specific targeting of certain parasitic worms and its effectiveness in both human and veterinary applications. Its chemical structure allows for a broad range of reactions, making it a versatile compound in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
10001-13-5 |
|---|---|
Molekularformel |
C12H22N2O |
Molekulargewicht |
210.32 g/mol |
IUPAC-Name |
cyclohexyl-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C12H22N2O/c1-13-7-9-14(10-8-13)12(15)11-5-3-2-4-6-11/h11H,2-10H2,1H3 |
InChI-Schlüssel |
FRSIMZWJVMLPAI-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)C2CCCCC2 |
Kanonische SMILES |
CN1CCN(CC1)C(=O)C2CCCCC2 |
Andere CAS-Nummern |
10001-13-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



